3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
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Overview
Description
3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide: is a chemical compound characterized by the presence of an iodine atom, a trifluoroethyl group, and a pyrazole ring with a sulfonamide group. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves the reaction of 3-iodo-1-(2,2,2-trifluoroethyl)pyrazole with sulfonamide under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoroethyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group and the sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole: Similar structure but lacks the sulfonamide group.
1,1,1-Trifluoro-2-iodoethane: Contains the trifluoroethyl group but lacks the pyrazole ring and sulfonamide group.
Uniqueness: 3-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the combination of its trifluoroethyl group, iodine atom, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3IN3O2S/c6-5(7,8)2-12-1-3(4(9)11-12)15(10,13)14/h1H,2H2,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOHMUDPABKIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)I)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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